sodium;heptane-1-sulfonate
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Overview
Description
Sodium heptane-1-sulfonate, also known as sodium 1-heptanesulfonate, is a versatile compound commonly used in laboratory experiments and biochemical research. It belongs to the sodium alkylsulfonate group of surfactants, characterized by a sulfonate head group with sodium and an alkyl chain attached to the head group. This compound is known for its role as an ion-pairing agent, surfactant, and buffer, making it crucial in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium heptane-1-sulfonate can be synthesized through the sulfonation of heptane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Heptane is reacted with sulfur trioxide in the presence of a catalyst to form heptane-1-sulfonic acid.
Neutralization: The resulting heptane-1-sulfonic acid is then neutralized with sodium hydroxide to produce sodium heptane-1-sulfonate.
Industrial Production Methods
In industrial settings, the production of sodium heptane-1-sulfonate involves large-scale sulfonation reactors where heptane is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium heptane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to heptane.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Heptane.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium heptane-1-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) for the separation of positively charged analytes.
Biology: It aids in protein purification and nucleic acid separation by reducing surface tension for better mixing.
Medicine: It is utilized in the analysis of pharmaceutical products and metabolites.
Industry: It serves as a surfactant in detergents and emulsifiers
Mechanism of Action
Sodium heptane-1-sulfonate exerts its effects primarily through its role as an ion-pairing agent, surfactant, and buffer. In biochemistry, it reduces surface tension, facilitating better mixing and separation of biomolecules. It also acts as a chelating agent for metal ion analysis and serves as a buffer in biological experiments .
Comparison with Similar Compounds
Similar Compounds
- Sodium hexanesulfonate
- Sodium octanesulfonate
- Sodium decanesulfonate
Uniqueness
Compared to similar compounds, sodium heptane-1-sulfonate has a unique balance of hydrophobic and hydrophilic properties due to its seven-carbon alkyl chain. This makes it particularly effective in separating a wide range of analytes in HPLC and HPCE analyses. Its critical micelle concentration value of 0.302 mol/dm³ also distinguishes it from other alkylsulfonates .
Properties
IUPAC Name |
sodium;heptane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMEZARFCPESH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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